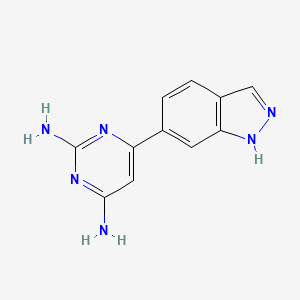

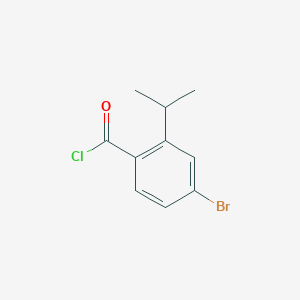

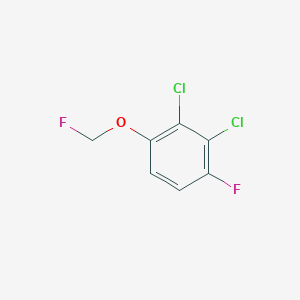

![molecular formula C20H32O5 B14040472 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B14040472.png)

7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-5-heptenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Prostaglandin E2, also known as dinoprostone, is a naturally occurring prostaglandin with significant physiological and pharmacological roles. It is a lipid compound derived from arachidonic acid and is involved in various biological processes, including inflammation, fever, and the regulation of smooth muscle activity. Prostaglandin E2 is widely used in medicine, particularly in labor induction and the management of certain cardiovascular conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Prostaglandin E2 can be synthesized through several chemical routes. One common method involves the oxidation of arachidonic acid by cyclooxygenase enzymes to form prostaglandin endoperoxides, which are then converted to Prostaglandin E2 through specific enzymatic reactions .

Industrial Production Methods: In industrial settings, Prostaglandin E2 is typically produced using biotechnological processes that involve the fermentation of genetically modified microorganisms. These microorganisms are engineered to express the necessary enzymes for the conversion of arachidonic acid to Prostaglandin E2 .

Análisis De Reacciones Químicas

Types of Reactions: Prostaglandin E2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic processing and biological activity.

Common Reagents and Conditions:

Oxidation: Prostaglandin E2 can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the specific functional groups involved.

Major Products: The major products formed from these reactions include various prostaglandin derivatives, which can have distinct biological activities and therapeutic applications .

Aplicaciones Científicas De Investigación

Prostaglandin E2 has a wide range of scientific research applications across multiple fields:

Chemistry:

- Used as a model compound for studying lipid oxidation and enzymatic reactions.

Biology:

- Plays a crucial role in cell signaling and the regulation of immune responses.

- Involved in the modulation of inflammation and pain.

Medicine:

- Widely used in labor induction and the management of postpartum hemorrhage.

- Investigated for its potential therapeutic effects in conditions such as pulmonary hypertension and cancer .

Industry:

Mecanismo De Acción

Prostaglandin E2 exerts its effects by binding to specific G protein-coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4). These receptors activate various intracellular signaling pathways, leading to diverse physiological responses. For example, activation of EP2 and EP4 receptors stimulates the production of cyclic adenosine monophosphate (cAMP), which mediates anti-inflammatory and vasodilatory effects .

Comparación Con Compuestos Similares

Prostaglandin E2 is part of a larger family of prostaglandins, which includes compounds such as Prostaglandin E1, Prostaglandin F2α, and Prostaglandin I2. While these compounds share structural similarities, they have distinct biological activities and therapeutic applications:

Prostaglandin E1: Primarily used for its vasodilatory effects in the treatment of erectile dysfunction and certain cardiovascular conditions.

Prostaglandin F2α: Involved in the regulation of reproductive processes and used in veterinary medicine for inducing labor in animals.

Prostaglandin I2: Known for its potent vasodilatory and anti-platelet aggregation effects, used in the treatment of pulmonary arterial hypertension.

Prostaglandin E2 is unique in its broad range of physiological effects and its extensive use in both clinical and research settings.

Propiedades

Fórmula molecular |

C20H32O5 |

|---|---|

Peso molecular |

352.5 g/mol |

Nombre IUPAC |

(E)-7-[3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+ |

Clave InChI |

XEYBRNLFEZDVAW-RTYMFESYSA-N |

SMILES isomérico |

CCCCCC(/C=C/C1C(CC(=O)C1C/C=C/CCCC(=O)O)O)O |

SMILES canónico |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

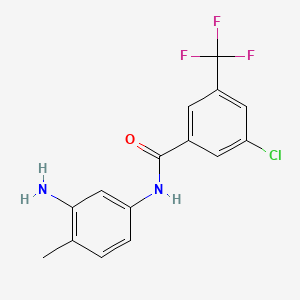

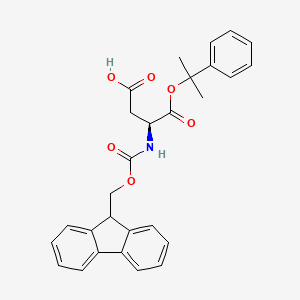

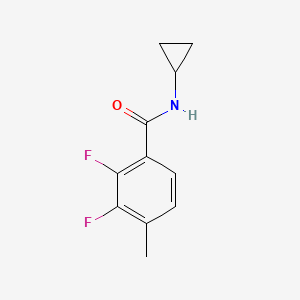

![N-cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide hydrochloride](/img/structure/B14040434.png)

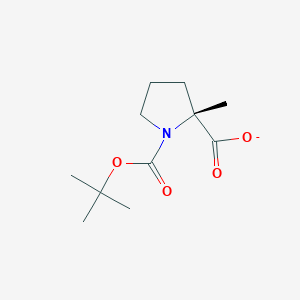

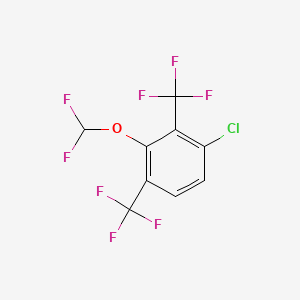

![4-[2-[5-[1-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B14040441.png)

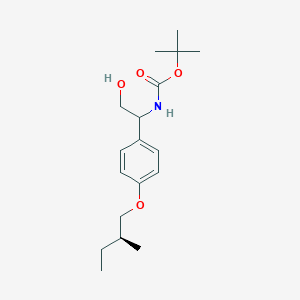

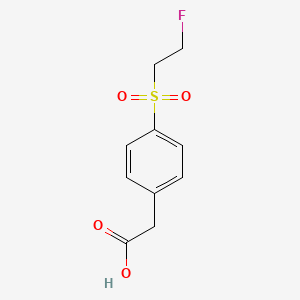

![4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine](/img/structure/B14040465.png)